molecular formula C23H19FN2O2S B2613500 3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone CAS No. 338957-03-2

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

Cat. No. B2613500
M. Wt: 406.48
InChI Key: GXFWTSDJJUBKMH-UHFFFAOYSA-N
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Description

“3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques: Research on the synthesis of fluorophenothiazines, which involves sulfone derivatives, highlights advanced techniques for producing complex fluorinated compounds. These methods can be crucial for developing pharmaceuticals and materials with specific properties (Sharma et al., 1999) Sharmaetal.,1999Sharma et al., 1999.
  • Reactivity and Applications in Organic Synthesis: Studies on α-fluoro-β-arylvinyl sulfones demonstrate their utility as dienophiles in Diels–Alder reactions, a cornerstone of synthetic organic chemistry, indicating the role of sulfone derivatives in constructing complex molecular architectures (Shastin et al., 2008) Shastinetal.,2008Shastin et al., 2008Shastinetal.,2008.

Biological Activities and Applications

  • Antibacterial Activity: Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown significant antibacterial activities against rice bacterial leaf blight, indicating their potential as agricultural protectants (Shi et al., 2015) Shietal.,2015Shi et al., 2015.
  • Antitumor Agents: Research into halogenated sulfonamides as inhibitors of tumor-associated carbonic anhydrase IX suggests that sulfone derivatives can be potent antitumor agents, highlighting their significance in medicinal chemistry and oncology (Ilies et al., 2003) Iliesetal.,2003Ilies et al., 2003.

Materials Science

  • Polymer Science: The development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes for fuel cell applications showcases the role of sulfone derivatives in advancing materials science, particularly in energy technologies (Kim et al., 2008) Kimetal.,2008Kim et al., 2008.

properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfonyl]-1-methyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2S/c1-26-22(19-12-6-3-7-13-19)21(18-10-4-2-5-11-18)25-23(26)29(27,28)16-17-9-8-14-20(24)15-17/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFWTSDJJUBKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfone

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